molecular formula C20H22N4O6 B12902554 1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-3-methyl-L-histidine CAS No. 63648-88-4

1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-3-methyl-L-histidine

Cat. No.: B12902554
CAS No.: 63648-88-4
M. Wt: 414.4 g/mol
InChI Key: UJIRMXQNEQOZRW-HOTGVXAUSA-N
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Description

(S)-2-((S)-1-((Benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxamido)-3-(1-methyl-1H-imidazol-5-yl)propanoic acid is a complex organic compound that features a combination of pyrrolidine, imidazole, and benzyloxycarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((S)-1-((Benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxamido)-3-(1-methyl-1H-imidazol-5-yl)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a reaction with benzyl chloroformate in the presence of a base such as triethylamine.

    Attachment of the Imidazole Group: The imidazole group is attached through a nucleophilic substitution reaction using an imidazole derivative.

    Final Coupling and Deprotection: The final step involves coupling the intermediate compounds and deprotecting the benzyloxycarbonyl group to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((S)-1-((Benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxamido)-3-(1-methyl-1H-imidazol-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution with imidazole derivatives in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-2-((S)-1-((Benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxamido)-3-(1-methyl-1H-imidazol-5-yl)propanoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of enzyme inhibitors and receptor modulators.

    Biological Studies: The compound is employed in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It can be used in the synthesis of complex organic molecules for various industrial applications, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-((S)-1-((Benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxamido)-3-(1-methyl-1H-imidazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((S)-1-((Benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxamido)-3-(1H-imidazol-5-yl)propanoic acid: Similar structure but lacks the methyl group on the imidazole ring.

    (S)-2-((S)-1-((Benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxamido)-3-(1-methyl-1H-imidazol-4-yl)propanoic acid: Similar structure but has the imidazole ring substituted at a different position.

Uniqueness

The uniqueness of (S)-2-((S)-1-((Benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxamido)-3-(1-methyl-1H-imidazol-5-yl)propanoic acid lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

63648-88-4

Molecular Formula

C20H22N4O6

Molecular Weight

414.4 g/mol

IUPAC Name

(2S)-3-(3-methylimidazol-4-yl)-2-[[(2S)-5-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C20H22N4O6/c1-23-12-21-10-14(23)9-15(19(27)28)22-18(26)16-7-8-17(25)24(16)20(29)30-11-13-5-3-2-4-6-13/h2-6,10,12,15-16H,7-9,11H2,1H3,(H,22,26)(H,27,28)/t15-,16-/m0/s1

InChI Key

UJIRMXQNEQOZRW-HOTGVXAUSA-N

Isomeric SMILES

CN1C=NC=C1C[C@@H](C(=O)O)NC(=O)[C@@H]2CCC(=O)N2C(=O)OCC3=CC=CC=C3

Canonical SMILES

CN1C=NC=C1CC(C(=O)O)NC(=O)C2CCC(=O)N2C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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